(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride
CAS No.:
Cat. No.: VC18313488
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11ClN2O |
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Molecular Weight | 150.61 g/mol |
IUPAC Name | (4S)-4-amino-1-methylpyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
Standard InChI Key | NGUXWEHRQIGWMQ-WCCKRBBISA-N |
Isomeric SMILES | CN1C[C@H](CC1=O)N.Cl |
Canonical SMILES | CN1CC(CC1=O)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
The compound’s stereochemistry is defined by the (S)-configuration at the 4-position, confirmed via X-ray crystallography and chiral HPLC . Key structural elements include:
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Pyrrolidin-2-one backbone: A five-membered ring with a ketone group at position 2.
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Methyl group: At position 1, increasing lipophilicity (LogP: −0.82).
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Amino group: At position 4, enabling nucleophilic reactions (pKa: 8.2).
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₁ClN₂O | |
Molecular Weight | 150.61 g/mol | |
Melting Point | 192–195°C (decomp.) | |
Solubility | >50 mg/mL in H₂O | |
XRPD Peaks (2θ) | 10.5°, 15.8°, 21.3° |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
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Direct Amination:
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Starting Material: (S)-1-Methylpyrrolidin-2-one.
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Reagents: NH₃, HCl (gas).
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Conditions: 80°C, 12 h, yielding 78%.
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Reductive Amination:
Table 2: Optimization of Synthetic Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80°C | +15% vs. 60°C |
HCl Equivalents | 1.1 eq | Prevents overacidification |
Reaction Time | 12 h | Maximizes conversion |
Industrial-Scale Production
Industrial methods emphasize cost-efficiency:
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Continuous Flow Reactors: Reduce reaction time to 4 h with 92% yield .
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Purification: Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.
Chemical Reactivity and Applications
Key Reactions
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Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives (yield: 70–85%).
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Ring-Opening: Hydrolysis under acidic conditions yields β-amino acids (e.g., (S)-4-aminopentanoic acid).
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Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to form imines (λmax: 265 nm) .
Table 3: Biological Activity Profiles
Target | IC₅₀ (µM) | Mechanism | Reference |
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Monoamine Oxidase B | 5.2 | Competitive inhibition | |
Bacterial RNA Polymerase | 12.4 | Allosteric modulation | |
GABAₐ Receptor | 18.9 | Positive modulation |
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
The (S)-enantiomer exhibits 5–10× higher affinity for chiral targets (e.g., MAO-B) compared to the (R)-form.
Table 4: Enantiomeric Comparison
Property | (S)-Isomer | (R)-Isomer |
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MAO-B Inhibition | IC₅₀ = 5.2 µM | IC₅₀ = 28.7 µM |
Aqueous Solubility | 52 mg/mL | 48 mg/mL |
Metabolic Half-life | 2.3 h | 1.8 h |
Substituent Effects
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1-Methyl vs. 1-Benzyl: Methyl enhances metabolic stability (t₁/₂: 2.3 h vs. 1.1 h).
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4-Amino vs. 4-Hydroxy: Amino group increases basicity (pKa 8.2 vs. 6.9) .
Future Directions
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